4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an isobutyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-methylpropanal in the presence of a base, followed by cyclization with formamidine acetate . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole ring.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used under controlled conditions.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include 4-aminopyrazolopyrimidines, 4-thiopyrazolopyrimidines, and 4-alkoxypyrazolopyrimidines.
Electrophilic Substitution: Products include brominated and nitrated derivatives.
Suzuki Coupling: Products include various biaryl derivatives.
Scientific Research Applications
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Research: The compound is used in the study of cell signaling pathways and apoptosis.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the isobutyl group.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar but without the 2-methylpropyl group.
4-Chloro-1-(2-phenylpropyl)-1H-pyrazolo[3,4-D]pyrimidine: Similar but with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutyl group enhances its lipophilicity, allowing for better cell membrane permeability and interaction with hydrophobic pockets in target proteins .
Biological Activity
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and antiviral effects, supported by relevant data and case studies.
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.58 g/mol
- Melting Point : 97–100 °C
- CAS Number : 23000-43-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-D]pyrimidine derivatives. For instance:
- In vitro Studies : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB453 | 29.1 |
MCF-7 | 15.3 |
The structural modifications on the pyrazolo[3,4-D]pyrimidine core significantly affect its anticancer activity, suggesting that further optimization could yield more potent derivatives.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against various strains of bacteria such as E. coli and S. aureus, demonstrating notable bacteriostatic effects .
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0227 µM |
S. aureus | 0.015 µM |
These results indicate that modifications in the structure can enhance the antibacterial efficacy of pyrazolo[3,4-D]pyrimidine derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through paw edema assays:
- Inhibition Rates : Compounds similar to this compound exhibited inhibition rates of up to 43.17% compared to indomethacin's 47.72% after four hours .
Antiviral Activity
Emerging research has indicated that pyrazolo[3,4-D]pyrimidines may possess antiviral properties:
- Zika Virus and Dengue Virus : Some derivatives have shown effective inhibition against ZIKV and DENV-2 with EC50 values as low as 1.4 µM .
Case Studies and Research Findings
A comprehensive study focused on the optimization of pyrazolo[3,4-D]pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring significantly enhanced biological activity:
- Structural Optimization : Modifications such as adding methoxy or thiazolyl groups resulted in improved anticancer efficacy and reduced toxicity profiles.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)4-14-9-7(3-13-14)8(10)11-5-12-9/h3,5-6H,4H2,1-2H3 |
InChI Key |
MVEZGLVNWBQAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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